2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Description
2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and an ethoxyacetamide moiety at the 4-methyl position. The compound’s design incorporates a furan heterocycle, which may influence lipophilicity and metabolic stability compared to phenyl-substituted analogs.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-19-12-15(18)16-10-13-5-7-17(8-6-13)11-14-4-3-9-20-14/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNWVMZHOYPHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide, with CAS Number 1211121-04-8 and molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃ |
| Molecular Weight | 280.36 g/mol |
| CAS Number | 1211121-04-8 |
| Density | Not Available |
| Melting Point | Not Available |
Pharmacological Profile
Research into the biological activity of this compound has indicated several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, similar to existing antidepressants.
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.
- Analgesic Properties : There is evidence suggesting that this compound possesses analgesic effects, possibly through interaction with opioid receptors or modulation of pain pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed pathways include:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, which may contribute to their antidepressant effects.
- Inhibition of Neuroinflammatory Pathways : The compound may inhibit the activation of microglia and the release of pro-inflammatory cytokines, providing a neuroprotective effect.
Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The compound was administered to mice subjected to chronic unpredictable stress. Results indicated a significant reduction in depressive-like behavior as measured by the forced swim test and tail suspension test, suggesting its potential as a novel antidepressant agent.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The compound was found to significantly reduce amyloid-beta plaque formation and improve cognitive function as assessed by the Morris water maze test. These findings support its potential role in treating neurodegenerative disorders.
Comparison with Similar Compounds
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.5 g/mol
- Substituents : Methoxy group, phenyl ring, and phenylethyl-piperidine backbone.
- Activity : Potent μ-opioid receptor agonist, associated with high toxicity and fatalities due to respiratory depression .
- Key Differences : Methoxyacetylfentanyl lacks the furan moiety and instead incorporates a phenylethyl group, enhancing opioid receptor affinity.
N-(2-Ethoxyphenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide ()
- Molecular Formula: Not explicitly stated, but inferred as C₂₁H₂₅N₃O₄ (based on structure).
- Substituents : Ethoxyphenyl group, piperazine ring, and furan-2-carbonyl linkage.
- Activity : Unreported in the evidence, but piperazine derivatives are often explored for CNS activity.
- Key Differences : The piperazine core and furan carbonyl group distinguish it from the target compound’s piperidine and ethoxyacetamide structure .
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ()
- Substituents : Phenyl group, phenylethyl-piperidine, and furan-2-carboxamide.
- Activity : Likely opioid-related due to the phenylethyl-piperidine motif, common in fentanyl analogs.
- Key Differences : Replaces acetamide with a furan carboxamide, altering electronic properties and receptor interactions .
Structural Comparison Table
Pharmacological and Toxicological Insights
- Methoxyacetylfentanyl: Documented in EMCDDA reports as a high-risk novel psychoactive substance (NPS) with fatalities linked to its potency (~10x morphine) .
- However, furan rings can form reactive metabolites, posing hepatotoxicity risks .
- Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound could enhance lipophilicity compared to methoxy groups, influencing blood-brain barrier penetration and receptor binding kinetics.
Q & A
Q. How can physiologically based pharmacokinetic (PBPK) models predict in vivo behavior?
- Modeling Steps :
Parameterization : Input logP (estimated ~2.1), pKa (~8.5 for piperidine), and plasma protein binding (equilibrium dialysis) .
Tissue Distribution : Use rat tissue:plasma partition coefficients from in silico tools (GastroPlus).
Validation : Compare simulated vs. experimental AUC and Cmax in preclinical species (e.g., mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
